Cas no 161622-05-5 (3-Fluoro-5-(trifluoromethyl)benzoic acid)
3-Fluoro-5-(trifluoromethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Fluoro-5-trifluoromethylbenzoic acid
- alpha,alpha,alpha,5-Tetrafluoro-m-toluic acid
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
- α,α,α,5-Tetrafluoro-m-toluic Acid
- BUTTPARK 32\01-71
- RARECHEM AL BO 0634
- à,à,à,5-tetrafluoro-m-toluic acid
- 3-Carboxy-5-fluorobenzotrifluoride, alpha,alpha,alpha,5-Tetrafluoro-m-toluic acid
- 3-Fluoro-5-(trifluoromethyl)benzoicacid
- 3-Fluoro-5-(trifluor
- 3-Fluoro-5-(trifluoroMethyl...
- 3-Fluoro-5-(trifluoromethyl)benzoicacid98%
- 3-Fluoro-5-(trifluoromethyl)benzoic acid 98%
- Benzoic acid, 3-fluoro-5-(trifluoromethyl)-
- NSGKIIGVPBTOBF-UHFFFAOYSA-N
- 5-fluoro-3-(trifluoromethyl)benzoic acid
- Maybridge4_001933
- KSC496A7R
- HMS1526H19
- 3-Fluoro-5-trifluoromethyl-benzoic acid
- J-512513
- EN300-105387
- DTXSID20333928
- 3-fluoro-5-trifluoromethyl benzoic acid
- AC-28674
- CCG-238497
- A,A,A,-5-Tetrafluoro-M-toluic acid
- FT-0615702
- AB02414
- 161622-05-5
- 3-Fluoro-5-(Trifluoromethyl) benzoic acid
- 3-Fluoro-5-(trifluoromethyl)benzoic acid, 98%
- F0759
- PS-8046
- MFCD00061293
- TD1017
- NCGC00177103-01
- Z1269180563
- SCHEMBL586089
- AM61334
- AKOS005258581
- SY016856
- CS-W002290
- BRD-K07182619-001-01-5
- A20352
- DTXCID60285018
- STL553825
- BBL100256
-
- MDL: MFCD00061293
- Inchi: 1S/C8H4F4O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14)
- InChI Key: NSGKIIGVPBTOBF-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=C(C(=O)O)C=1)F)(F)F
- BRN: 9623425
Computed Properties
- Exact Mass: 208.01500
- Monoisotopic Mass: 208.015
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.4
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.489
- Melting Point: 102.0 to 106.0 deg-C
- Boiling Point: 239.6℃ at 760 mmHg
- Flash Point: 98.7 °C
- PSA: 37.30000
- LogP: 2.54270
- Solubility: Insoluble in water
3-Fluoro-5-(trifluoromethyl)benzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36; S37/39
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
3-Fluoro-5-(trifluoromethyl)benzoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Fluoro-5-(trifluoromethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 002159-1g |
3-Fluoro-5-(trifluoromethyl)benzoic acid |
161622-05-5 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 002159-5g |
3-Fluoro-5-(trifluoromethyl)benzoic acid |
161622-05-5 | 97% | 5g |
£13.00 | 2022-03-01 | |
| Fluorochem | 002159-10g |
3-Fluoro-5-(trifluoromethyl)benzoic acid |
161622-05-5 | 97% | 10g |
£21.00 | 2022-03-01 | |
| Alichem | A013006312-1g |
3-Fluoro-5-(trifluoromethyl)benzoic acid |
161622-05-5 | 97% | 1g |
1,519.80 USD | 2021-05-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F124482-1g |
3-Fluoro-5-(trifluoromethyl)benzoic acid |
161622-05-5 | ≥98.0% | 1g |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F124482-5g |
3-Fluoro-5-(trifluoromethyl)benzoic acid |
161622-05-5 | ≥98.0% | 5g |
¥99.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F124482-25g |
3-Fluoro-5-(trifluoromethyl)benzoic acid |
161622-05-5 | ≥98.0% | 25g |
¥429.90 | 2023-09-02 | |
| Fluorochem | 002159-25g |
3-Fluoro-5-(trifluoromethyl)benzoic acid |
161622-05-5 | 97% | 25g |
£37.00 | 2022-03-01 | |
| Chemenu | CM157609-100g |
3-Fluoro-5-(trifluoromethyl)benzoic acid |
161622-05-5 | 95+% | 100g |
$143 | 2021-06-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 455326-1G |
3-Fluoro-5-(trifluoromethyl)benzoic acid |
161622-05-5 | 1g |
¥350.24 | 2023-12-06 |
3-Fluoro-5-(trifluoromethyl)benzoic acid Suppliers
3-Fluoro-5-(trifluoromethyl)benzoic acid Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
Additional information on 3-Fluoro-5-(trifluoromethyl)benzoic acid
Recent Advances in the Application of 3-Fluoro-5-(trifluoromethyl)benzoic acid (CAS: 161622-05-5) in Chemical Biology and Pharmaceutical Research
3-Fluoro-5-(trifluoromethyl)benzoic acid (CAS: 161622-05-5) has emerged as a versatile building block in medicinal chemistry and chemical biology. Recent studies highlight its growing importance in the design of novel bioactive compounds, particularly in the development of kinase inhibitors and GPCR-targeting molecules. This research briefing synthesizes the latest findings on this fluorinated benzoic acid derivative, focusing on its synthetic applications, pharmacological properties, and mechanistic insights.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a key intermediate in synthesizing third-generation EGFR inhibitors. Researchers at the University of Cambridge developed a novel series of covalent inhibitors incorporating the 3-Fluoro-5-(trifluoromethyl)benzoic acid scaffold, showing remarkable selectivity for T790M/L858R mutant EGFR over wild-type receptors. The electron-withdrawing properties of both fluorine atoms were found to significantly influence the compound's binding kinetics and metabolic stability.
In the field of PET tracer development, 161622-05-5 has shown promise as a precursor for fluorine-18 labeled compounds. A recent Nature Communications paper (2024) described its use in creating novel σ1 receptor ligands for neuroimaging. The trifluoromethyl group's lipophilicity and the fluorine atom's strategic positioning contributed to improved blood-brain barrier penetration and target specificity, addressing previous limitations in CNS drug development.
Structural biology studies have revealed unique interactions mediated by this compound. Cryo-EM analyses published in Cell Chemical Biology (2023) demonstrated how the 3-Fluoro-5-(trifluoromethyl)benzoic acid moiety induces conformational changes in protein targets through both polar and hydrophobic interactions. These findings are informing new approaches in allosteric modulator design, particularly for challenging targets like protein-protein interactions.
The compound's metabolic stability has been systematically investigated in recent ADME studies. Research in Drug Metabolism and Disposition (2024) reported that the fluorination pattern of 161622-05-5 confers remarkable resistance to oxidative metabolism while maintaining favorable solubility profiles. This dual advantage is driving its increased adoption in lead optimization programs across multiple therapeutic areas.
Emerging applications in PROTAC technology have further expanded the utility of this chemical scaffold. A 2024 ACS Central Science publication detailed its incorporation into heterobifunctional degraders targeting bromodomain proteins. The compound's rigidity and well-defined exit vectors proved particularly valuable for optimizing ternary complex formation efficiency.
Looking forward, the unique physicochemical properties of 3-Fluoro-5-(trifluoromethyl)benzoic acid continue to inspire innovative applications in drug discovery. Ongoing clinical trials of compounds derived from this scaffold (NCT05348772, NCT05509941) may validate its translational potential in oncology and CNS disorders. Future research directions likely include exploration of its enantioselective synthesis and development of greener production methods to meet growing demand.
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